molecular formula C19H19Cl3N2O2 B14433825 Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopropylamino)-N-methyl-, monohydrochloride CAS No. 75615-94-0

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopropylamino)-N-methyl-, monohydrochloride

Cat. No.: B14433825
CAS No.: 75615-94-0
M. Wt: 413.7 g/mol
InChI Key: WVHFAIKGJGMUCJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

75615-94-0

Molecular Formula

C19H19Cl3N2O2

Molecular Weight

413.7 g/mol

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclopropylamino)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C19H18Cl2N2O2.ClH/c1-23(18(24)11-22-13-7-8-13)17-9-6-12(20)10-15(17)19(25)14-4-2-3-5-16(14)21;/h2-6,9-10,13,22H,7-8,11H2,1H3;1H

InChI Key

WVHFAIKGJGMUCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC3CC3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopropylamino)-N-methyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the chlorobenzoyl intermediate: This step involves the chlorination of benzoyl compounds under controlled conditions.

    Introduction of the cyclopropylamino group: This is achieved through nucleophilic substitution reactions, where cyclopropylamine reacts with the chlorobenzoyl intermediate.

    Methylation: The final step involves the methylation of the amide nitrogen, often using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature control: Maintaining specific temperatures to favor desired reactions and minimize side products.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystall

Biological Activity

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopropylamino)-N-methyl-, monohydrochloride, is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups and halogen atoms. The compound's biological activity is largely influenced by its structural components, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C15H16Cl2N2OC_{15}H_{16}Cl_2N_2O and a molecular weight of approximately 345.21 g/mol. Its structure features a chloro-substituted phenyl group and an acetamide moiety, which contribute to its potential biological activities. The presence of chloro groups enhances lipophilicity, potentially allowing effective interaction with biological targets.

Research indicates that compounds similar to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(cyclopropylamino)acetamide exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
  • Antifungal Properties : Certain derivatives have demonstrated effectiveness against fungal infections by disrupting fungal cell membranes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which can lead to therapeutic effects in various diseases.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Compound Biological Activity Mechanism Reference
N-(4-Chlorophenyl)-N-methylacetamideAnticancerInhibits cell proliferation
2-Chloroacetamido-5-chloro-2'-chlorobenzophenoneAnticonvulsantModulates neurotransmitter release
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamideAntifungalDisrupts cell membrane integrity

Case Studies

  • Anticonvulsant Activity : A study evaluated the anticonvulsant properties of various acetamide derivatives. The results indicated that compounds with similar structural features exhibited significant protection against seizures in animal models, suggesting a potential for developing new antiepileptic drugs (AEDs) .
  • Anticancer Research : Another investigation focused on the anticancer potential of chloro-substituted acetamides. Results showed that these compounds could effectively inhibit tumor growth in vitro by inducing apoptosis in cancer cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-(cyclopropylamino)acetamide is crucial for assessing its therapeutic potential. Studies often focus on:

  • Absorption and Distribution : The lipophilic nature of the compound may enhance its bioavailability.
  • Metabolism : Metabolic pathways involving cytochrome P450 enzymes could influence the compound's efficacy and toxicity.
  • Excretion : Renal excretion patterns need to be evaluated to understand potential accumulation and toxicity risks.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(cyclopropylamino)-N-methyl-, monohydrochloride
  • CAS No.: 75615-94-0
  • Molecular Formula : C₁₉H₁₈Cl₂N₂O₂·HCl
  • Molecular Weight : 399.7 g/mol (free base: 363.2 g/mol; HCl adds 36.46 g/mol)
  • Structural Features: A central acetamide backbone. N-methyl substitution on the acetamide nitrogen. 2-(Cyclopropylamino) group at the α-carbon. A 4-chloro-2-(2-chlorobenzoyl)phenyl aromatic system.

The cyclopropylamino group likely requires specialized reagents, such as cyclopropylamine, to introduce the strained ring system .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs are summarized in Table 1 :

Compound Name Substituents (vs. Target) Molecular Formula Key References
Target Compound N/A C₁₉H₁₈Cl₂N₂O₂·HCl
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (DUPLUW) - No cyclopropylamino
- No N-methyl group
C₁₅H₁₀Cl₃NO₂
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (WOGWEV) - Methylsulfonyl instead of benzoyl
- Nitro group
C₉H₉ClN₂O₅S
N-(3-Chlorophenyl)-2-morpholino-acetamide monohydrochloride (Compound 13 in ) - Morpholine ring instead of cyclopropylamino C₁₂H₁₅ClN₂O₂·HCl
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14 in ) - Piperazine ring
- Trifluoromethylphenyl
C₁₉H₂₀F₃N₃O

Key Observations :

  • Halogenation : The target and DUPLUW () share dual chlorine atoms on the benzoyl-phenyl system, enhancing lipophilicity and resistance to metabolic degradation.
  • Amino Substituents: The cyclopropylamino group in the target introduces steric hindrance and conformational rigidity compared to morpholine (Compound 13) or piperazine (Compound 14) rings .
  • N-Methylation: The N-methyl group in the target may reduce hydrogen-bonding capacity compared to non-methylated analogs like DUPLUW .

Physicochemical Properties

Table 2 : Comparative physicochemical

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 399.7 ~3.5 Low (aqueous) Not reported
DUPLUW () 342.6 ~4.2 Insoluble 145–147
Compound 13 () 278.7 ~2.1 Moderate 210–212

Analysis :

  • The target’s higher molecular weight and cyclopropyl group may reduce aqueous solubility compared to morpholine-containing analogs.
  • LogP values suggest the target is less lipophilic than DUPLUW due to the polar cyclopropylamino group.

Crystallographic and Conformational Insights

  • DUPLUW () : Exhibits planar aromatic systems with intermolecular H-bonding (C–H⋯O), stabilizing crystal packing .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : Nitro groups deviate from the phenyl plane (torsion angle: -16.7°), reducing conjugation .
  • Target Compound: The cyclopropylamino group’s sp³ hybridization likely disrupts planarity, altering solid-state packing and bioavailability.

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